1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone
Overview
Description
The compound contains a 1,3,2-dioxaborolane group, which is a type of boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The compound contains a pyrazole ring, a piperidine ring, and a 1,3,2-dioxaborolane group. Pyrazole is a five-membered ring with two nitrogen atoms, and piperidine is a six-membered ring with one nitrogen atom. The 1,3,2-dioxaborolane group contains a three-membered ring with a boron atom .Chemical Reactions Analysis
Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The pyrazole and piperidine rings in the compound could potentially undergo various reactions depending on the conditions.Scientific Research Applications
Synthesis and Characterization
The compound , while not directly mentioned in the available literature, relates closely to compounds with similar structural motifs, such as boric acid ester intermediates with benzene rings. These compounds, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, have been synthesized through a three-step substitution reaction. Their structures were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Conformational analysis and molecular electrostatic potential studies further elucidate the physicochemical properties of these compounds, highlighting the significant role of density functional theory (DFT) in understanding their molecular architecture (Huang et al., 2021).
Pharmacokinetics and Biological Applications
The synthesis and characterization of compounds bearing the tetramethyl-1,3,2-dioxaborolan motif, such as 1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, offer insights into their potential biological applications. For example, the cytotoxicity evaluation of similar compounds, alongside molecular docking studies, provides a foundational understanding of their interactions with biological targets. The binding analysis of these molecules with human serum albumin, conducted through fluorescence spectroscopy, reveals their pharmacokinetic nature, underscoring the potential for further biological application (Govindhan et al., 2017).
Antimicrobial and Antifungal Activities
Compounds featuring the tetramethyl-1,3,2-dioxaborolan motif have been explored for their antimicrobial activities. For instance, novel tetrazole substituted piperidine derivatives have been synthesized and evaluated for their antimicrobial activity using the serial dilution method. These studies have shown that certain compounds exhibit promising activity against reference drug candidates, suggesting their potential as new lead molecules in the fight against microbial infections (Elavarasan et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O3/c1-12(21)19-8-6-14(7-9-19)20-11-13(10-18-20)17-22-15(2,3)16(4,5)23-17/h10-11,14H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOIROACSGYAMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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